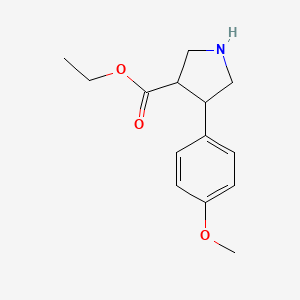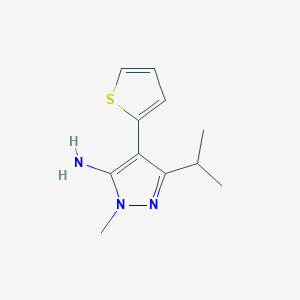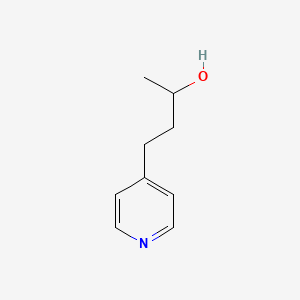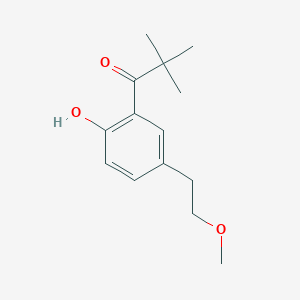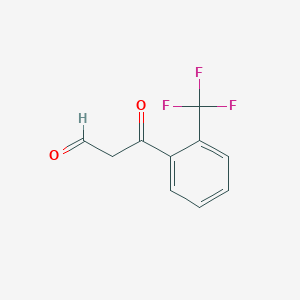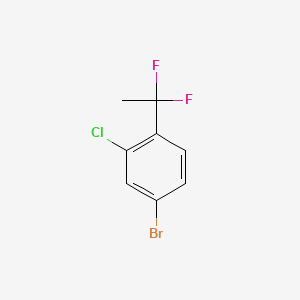
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a difluoroethyl group
Méthodes De Préparation
The synthesis of 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of benzene derivatives followed by the introduction of the difluoroethyl group. For instance, starting with a benzene ring, bromination and chlorination can be performed using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The difluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 1,1-difluoroethane and a Lewis acid catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can undergo coupling reactions like Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities. Its structural features may contribute to binding affinity and selectivity towards biological targets.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine and chlorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can affect binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 4-Bromo-1-chloro-2-(1,1-difluoroethyl)benzene
- 2-Bromo-1,1-difluoroethylbenzene
- 1-Bromo-2,4-difluorobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens and their positions on the benzene ring can significantly influence the compound’s reactivity, stability, and applications. For example, the difluoroethyl group in this compound provides unique electronic properties that can enhance its reactivity in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H6BrClF2 |
|---|---|
Poids moléculaire |
255.48 g/mol |
Nom IUPAC |
4-bromo-2-chloro-1-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C8H6BrClF2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
Clé InChI |
UOWAJSMLBMBSCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


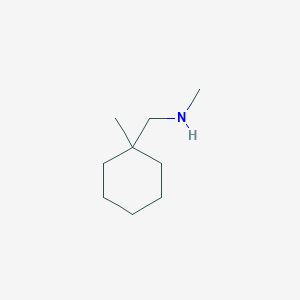
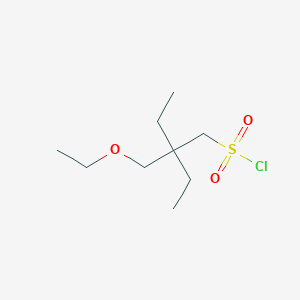
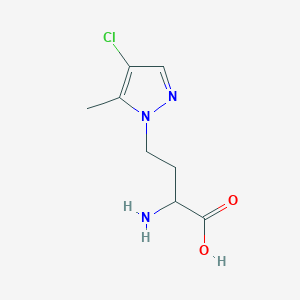
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
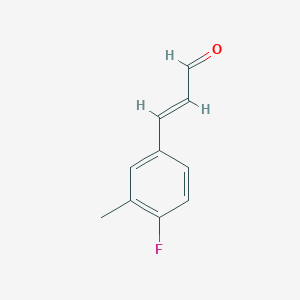
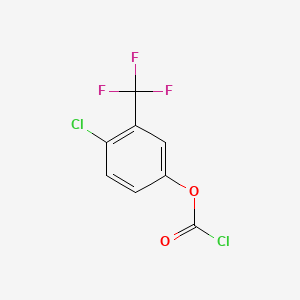
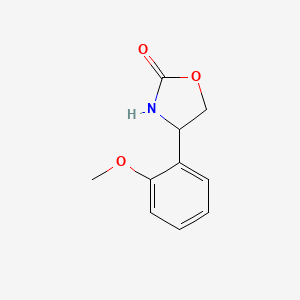
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
